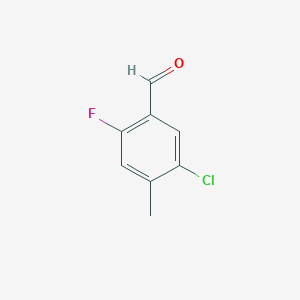

5-氯-2-氟-4-甲基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-2-fluoro-4-methylbenzaldehyde is a chemical compound with the CAS Number: 1785064-60-9 . It has a molecular weight of 172.59 . The compound is solid in its physical form .

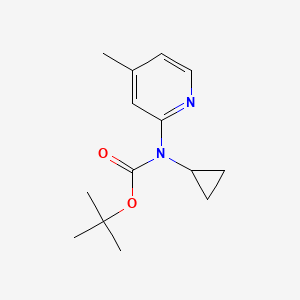

Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-fluoro-4-methylbenzaldehyde . The InChI code for this compound is 1S/C8H6ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I searched.科学研究应用

Organic Synthesis

5-Chloro-2-fluoro-4-methylbenzaldehyde is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing complex molecules through various reactions such as free radical bromination and nucleophilic substitution . It can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of various drugs. It has been utilized in the development of inhibitors for enzymes like aldosterone synthase (CYP11B2), which are crucial in treating conditions like hypertension and cardiovascular diseases .

Agrochemical Production

The chemical’s reactivity, particularly with respect to its halogen atoms, makes it suitable for creating agrochemicals. These compounds can be designed to possess specific properties that make them effective as pesticides or herbicides, contributing to increased agricultural productivity .

Dyestuff and Pigment Industry

In the dyestuff industry, 5-Chloro-2-fluoro-4-methylbenzaldehyde can be used to synthesize various dyes and pigments. Its molecular structure allows for the introduction of different substituents, enabling the creation of dyes with desired color properties for textiles and inks .

Material Science

This compound finds applications in material science, particularly in the synthesis of novel materials with specific optical or electrical properties. Its inclusion in polymers can alter their characteristics, making them suitable for specialized applications .

Chemical Analysis

5-Chloro-2-fluoro-4-methylbenzaldehyde can be used as a standard or reagent in chemical analysis. Its well-defined structure and reactivity make it suitable for use in analytical techniques to quantify or identify other substances .

Environmental Science

Though not directly used in environmental science, derivatives of 5-Chloro-2-fluoro-4-methylbenzaldehyde could potentially be involved in environmental monitoring. They could be used to study degradation processes or as markers for chemical pollutants .

Biochemistry Research

In biochemistry, this compound could be used to study enzyme-catalyzed reactions, particularly those involving electrophilic aromatic substitution. It could help in understanding the interaction between enzymes and halogenated substrates, which is valuable in drug design and discovery .

安全和危害

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

作用机制

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that halogenated aromatic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins .

Result of Action

The compound’s interactions with its targets can lead to a variety of cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-methylbenzaldehyde. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

5-chloro-2-fluoro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWUQDEWJIGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoro-4-methylbenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2604484.png)

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2604498.png)

![4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile](/img/structure/B2604500.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2604502.png)